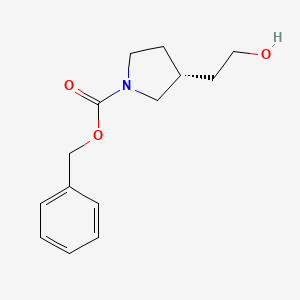

(R)-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Description

(R)-Benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a benzyl carbamate group at position 1 and a 2-hydroxyethyl substituent at position 2. The (R)-configuration at the stereogenic center influences its physicochemical and biological properties, including solubility, metabolic stability, and receptor binding. Pyrrolidine carboxylates are widely used as intermediates in drug discovery, particularly in the synthesis of bioactive molecules targeting neurological disorders, enzyme inhibitors, and chiral ligands .

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

benzyl (3R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H19NO3/c16-9-7-12-6-8-15(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2/t12-/m1/s1 |

InChI Key |

XLFQYNRXWHHTIK-GFCCVEGCSA-N |

Isomeric SMILES |

C1CN(C[C@H]1CCO)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1CN(CC1CCO)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from cyclic or acyclic precursors.

Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the pyrrolidine derivative.

Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through a nucleophilic addition reaction, where an appropriate hydroxyethylating agent reacts with the pyrrolidine derivative.

Industrial Production Methods

Industrial production of ®-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance synthetic efficiency .

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester undergoes hydrolysis under acidic or basic conditions to yield the free carboxylic acid (pyrrolidine-1-carboxylic acid ) and benzyl alcohol. This reaction is critical for synthesizing derivatives or intermediates in medicinal chemistry.

Mechanism :

-

Acidic Conditions : Protonation of the carbonyl oxygen activates the ester bond, followed by nucleophilic attack by water.

-

Basic Conditions : Deprotonation of the hydroxyl group generates a nucleophilic alkoxide, leading to cleavage of the ester bond.

Alkylation/Acylation

The hydroxyethyl group can undergo alkylation or acylation due to its nucleophilic hydroxyl group:

-

Alkylation : Reaction with alkyl halides (e.g., 2-hydroxyethyl chloride) in the presence of strong bases (e.g., NaH) or phase-transfer catalysts .

-

Acylation : Reaction with acyl chlorides (e.g., benzoyl chloride) to form esters or amides.

Enzymatic Interactions

The hydroxyethyl moiety may engage in hydrogen bonding with active sites of enzymes or receptors, influencing biological activity. This interaction is critical for its potential pharmacological applications.

Ester Formation

The synthesis of the benzyl ester involves nucleophilic acyl substitution:

-

Activation : Pyrrolidine-1-carboxylic acid reacts with benzyl chloroformate to form the mixed anhydride intermediate.

-

Esterification : Nucleophilic attack by benzyl alcohol displaces the leaving group (Cl⁻), forming the benzyl ester.

Stereochemical Control

Enantioselective hydrogenation of intermediates (e.g., pyrrolidine-3-carboxylic acids) ensures the (R)-configuration. Catalysts like chiral rhodium complexes are used to achieve high enantiomeric purity .

Structural and Chemical Data

| Property | Value | Citation |

|---|---|---|

| Molecular Formula | C₁₃H₁₇NO₃ | |

| Molecular Weight | 235.28 g/mol | |

| Key Functional Groups | Benzyl ester, hydroxyethyl |

Scientific Research Applications

®-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyethyl group can participate in hydrogen bonding, enhancing the compound’s affinity for its targets .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Hydrophilicity :

- The 2-hydroxyethyl group in the target compound likely confers greater hydrophilicity compared to methoxyethoxy (logP ~1.5–2.0) or aryl-substituted analogs (e.g., SI-43, logP ~3.5) .

- Tosyloxy derivatives () exhibit lower solubility due to the hydrophobic tosyl group, making them suitable for solid-phase synthesis .

Synthetic Methodologies :

- Enantioselective Synthesis : High enantiomeric purity (>99% e.e.) is achievable via SFC chromatography, as demonstrated for 3-hydroxypyrrolidine analogs .

- Catalytic Functionalization : Pd-mediated C–H activation () enables regioselective modifications, critical for introducing aryl or heteroaryl groups .

Boron-containing analogs () highlight the role of stereochemistry in target binding, with HRMS and NMR confirming structural integrity .

Critical Analysis of Structural Similarities

- Chirality and Configuration : The (R)-configuration is pivotal for interactions with chiral receptors or enzymes. For example, the (3R,4S)-fluoro-hydroxymethyl analog () achieved 99.8% e.e., underscoring the importance of stereocontrol in therapeutic applications .

- Functional Group Compatibility : The hydroxyethyl group’s primary alcohol may limit stability under acidic conditions compared to ether-linked (e.g., 2-hydroxyethoxy) or carbamate-protected analogs .

Biological Activity

(R)-Benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrrolidine derivatives. Its structure can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 235.28 g/mol

- IUPAC Name : this compound

The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. Research indicates that compounds with similar structures can act as agonists or antagonists at adrenergic receptors, particularly the beta-3 adrenergic receptor, which plays a crucial role in metabolic regulation and energy expenditure .

Binding Affinity and Selectivity

Studies have shown that related compounds exhibit varying degrees of binding affinity to adrenergic receptors. For instance, a related compound demonstrated a binding affinity () in the low micromolar range for beta-3 receptors, suggesting that this compound may possess similar properties .

Potential Therapeutic Applications

- Metabolic Disorders : Due to its potential as a beta-3 adrenergic receptor agonist, this compound could be explored for the treatment of obesity and type 2 diabetes by enhancing lipolysis and thermogenesis.

- Neurological Disorders : The modulation of nitric oxide synthase (NOS) has been linked to neuroprotective effects. Compounds that influence NOS pathways may provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease .

In Vitro Studies

In vitro assays have been conducted to evaluate the activity of this compound against various cell lines. These studies often focus on:

- Cell Viability : Assessing cytotoxic effects on neuronal cell lines.

- Receptor Binding Assays : Determining the affinity for beta adrenergic receptors.

| Study | Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| Study A | Neuronal | 10 µM | Increased viability |

| Study B | Adipocyte | 5 µM | Enhanced lipolysis |

Structure-Activity Relationship (SAR)

Research exploring the SAR of pyrrolidine derivatives indicates that modifications at specific positions can significantly impact biological activity. For instance, substituents on the benzyl group or variations in the hydroxylethyl chain can enhance receptor selectivity and potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.